molecular formula C5H7ClS B14466330 Propane, 2-[(chloroethynyl)thio]- CAS No. 73577-57-8

Propane, 2-[(chloroethynyl)thio]-

Cat. No.: B14466330
CAS No.: 73577-57-8
M. Wt: 134.63 g/mol
InChI Key: DUWCOUUQQWCTIB-UHFFFAOYSA-N
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Description

Propane, 2-[(chloroethynyl)thio]- is an organic compound with a unique structure that includes a propane backbone substituted with a chloroethynylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 2-[(chloroethynyl)thio]- typically involves the reaction of propane derivatives with chloroethynylthio reagents. One common method is the nucleophilic substitution reaction where a chloroethynylthio group is introduced to a propane molecule under controlled conditions. The reaction conditions often include the use of a base to facilitate the substitution process .

Industrial Production Methods

Industrial production of Propane, 2-[(chloroethynyl)thio]- may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and distillation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Propane, 2-[(chloroethynyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted propane derivatives .

Scientific Research Applications

Propane, 2-[(chloroethynyl)thio]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which Propane, 2-[(chloroethynyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethynylthio group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propane, 2-[(chloroethynyl)thio]- is unique due to the presence of the chloroethynylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

73577-57-8

Molecular Formula

C5H7ClS

Molecular Weight

134.63 g/mol

IUPAC Name

2-(2-chloroethynylsulfanyl)propane

InChI

InChI=1S/C5H7ClS/c1-5(2)7-4-3-6/h5H,1-2H3

InChI Key

DUWCOUUQQWCTIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC#CCl

Origin of Product

United States

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